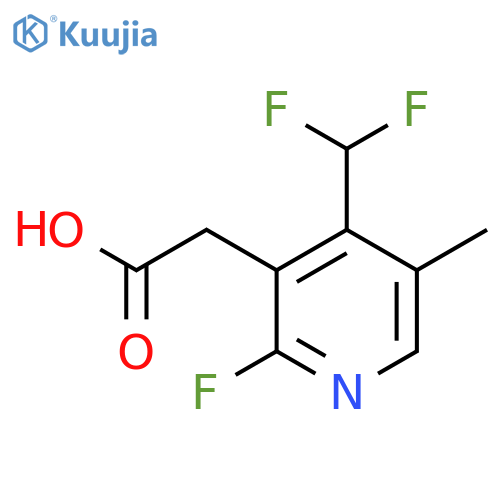Cas no 1805476-59-8 (4-(Difluoromethyl)-2-fluoro-5-methylpyridine-3-acetic acid)

4-(Difluoromethyl)-2-fluoro-5-methylpyridine-3-acetic acid 化学的及び物理的性質
名前と識別子
-
- 4-(Difluoromethyl)-2-fluoro-5-methylpyridine-3-acetic acid
-
- インチ: 1S/C9H8F3NO2/c1-4-3-13-9(12)5(2-6(14)15)7(4)8(10)11/h3,8H,2H2,1H3,(H,14,15)
- InChIKey: DUWXGQODSCJMNJ-UHFFFAOYSA-N
- ほほえんだ: FC(C1C(C)=CN=C(C=1CC(=O)O)F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 237
- トポロジー分子極性表面積: 50.2
- 疎水性パラメータ計算基準値(XlogP): 1.7
4-(Difluoromethyl)-2-fluoro-5-methylpyridine-3-acetic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029033201-250mg |
4-(Difluoromethyl)-2-fluoro-5-methylpyridine-3-acetic acid |
1805476-59-8 | 95% | 250mg |
$1,048.60 | 2022-04-01 | |
| Alichem | A029033201-500mg |
4-(Difluoromethyl)-2-fluoro-5-methylpyridine-3-acetic acid |
1805476-59-8 | 95% | 500mg |
$1,701.85 | 2022-04-01 | |
| Alichem | A029033201-1g |
4-(Difluoromethyl)-2-fluoro-5-methylpyridine-3-acetic acid |
1805476-59-8 | 95% | 1g |
$2,923.95 | 2022-04-01 |
4-(Difluoromethyl)-2-fluoro-5-methylpyridine-3-acetic acid 関連文献
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
-
Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
-
H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
-
Mert Arca,Xuhui Feng,Anthony J. C. Ladd,Jason E. Butler RSC Adv., 2014,4, 1083-1086
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
4-(Difluoromethyl)-2-fluoro-5-methylpyridine-3-acetic acidに関する追加情報
Introduction to 4-(Difluoromethyl)-2-fluoro-5-methylpyridine-3-acetic Acid (CAS No. 1805476-59-8)
4-(Difluoromethyl)-2-fluoro-5-methylpyridine-3-acetic acid, identified by its Chemical Abstracts Service (CAS) number 1805476-59-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyridine derivative class, characterized by a six-membered heterocyclic ring containing a nitrogen atom. The presence of multiple fluorine atoms and a carboxylic acid functional group at the 3-position imparts unique electronic and steric properties, making it a valuable scaffold for the development of novel bioactive molecules.
The structural features of 4-(Difluoromethyl)-2-fluoro-5-methylpyridine-3-acetic acid include a difluoromethyl group at the 4-position, a fluoro substituent at the 2-position, and a methyl group at the 5-position. These substituents not only influence the compound's solubility and metabolic stability but also play a crucial role in modulating its interactions with biological targets. The carboxylic acid moiety at the 3-position provides a site for further functionalization, enabling the synthesis of more complex derivatives with tailored pharmacological properties.
In recent years, fluorinated pyridines have emerged as privileged scaffolds in drug discovery due to their ability to enhance binding affinity, metabolic stability, and oral bioavailability. The fluorine atoms in 4-(Difluoromethyl)-2-fluoro-5-methylpyridine-3-acetic acid contribute to these desirable characteristics by participating in hydrophobic interactions and π-stacking with biological targets. Furthermore, the difluoromethyl group is particularly noteworthy, as it has been shown to improve pharmacokinetic profiles in several drug candidates by reducing metabolic clearance.
Current research in medicinal chemistry has demonstrated that 4-(Difluoromethyl)-2-fluoro-5-methylpyridine-3-acetic acid serves as an effective building block for the synthesis of inhibitors targeting various therapeutic areas. For instance, studies have explored its potential as a precursor in developing kinase inhibitors, where the pyridine ring interacts with key residues in the active site of the enzyme. Additionally, its structural motif has been incorporated into compounds designed for antiviral and anticancer applications, leveraging the fluorinated substituents to enhance target specificity.
One notable application of 4-(Difluoromethyl)-2-fluoro-5-methylpyridine-3-acetic acid is in the synthesis of molecules targeting protein-protein interactions (PPIs). PPIs are critical mediators of cellular processes but are challenging to inhibit with traditional small-molecule drugs due to their lack of well-defined binding pockets. However, fluorinated pyridines can disrupt these interactions by occupying hydrophobic patches or by modulating electrostatic interactions. Recent advancements in computational chemistry have further facilitated the design of novel derivatives based on this scaffold, predicting optimal substitution patterns for enhanced PPI inhibition.
The pharmaceutical industry has also recognized the potential of 4-(Difluoromethyl)-2-fluoro-5-methylpyridine-3-acetic acid as a key intermediate in producing prodrugs. Prodrugs are inactive precursors that are metabolically converted into active drugs within the body, offering advantages such as improved solubility or reduced toxicity. The carboxylic acid functionality at the 3-position allows for facile conjugation with other pharmacophores or delivery systems, making it an attractive candidate for prodrug development.
From a synthetic chemistry perspective, 4-(Difluoromethyl)-2-fluoro-5-methylpyridine-3-acetic acid exemplifies the importance of orthogonal functionalization strategies. The presence of multiple reactive sites—such as the carboxylic acid and aromatic positions—enables chemists to introduce diverse substituents while maintaining structural integrity. Advanced synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions and organometallic transformations, have been employed to access derivatives with enhanced biological activity.
The safety profile of 4-(Difluoromethyl)-2-fluoro-5-methylpyridine-3-acetic acid is another critical consideration in its application. While preliminary studies suggest that it exhibits moderate solubility in common organic solvents, its metabolic fate remains an area of active investigation. Understanding how this compound is processed by biological systems is essential for optimizing its therapeutic potential and minimizing any potential adverse effects.
In conclusion, 4-(Difluoromethyl)-2-fluoro-5-methylpyridine-3-acetic acid (CAS No. 1805476-59-8) represents a promising compound in pharmaceutical research due to its unique structural features and versatile reactivity. Its incorporation into drug candidates targeting diverse diseases underscores its importance as a chemical scaffold. As research continues to uncover new applications and synthetic strategies for this molecule, it is likely to remain a cornerstone in medicinal chemistry innovation.
1805476-59-8 (4-(Difluoromethyl)-2-fluoro-5-methylpyridine-3-acetic acid) 関連製品
- 955237-74-8(3-{1-(4-chlorophenyl)-5-oxopyrrolidin-3-ylmethyl}-1-(4-methoxyphenyl)urea)
- 1215696-60-8(N-{6-benzyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-2,5-dichlorobenzamide hydrochloride)
- 2549016-57-9(6-[4-(5-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-9-methyl-9H-purine)
- 1337169-78-4(3-Chloro-2-(morpholin-3-yl)phenol)
- 898441-60-6(N-(4-methylphenyl)methyl-2-({4-oxo-6-(4-phenylpiperazin-1-yl)methyl-4H-pyran-3-yl}oxy)acetamide)
- 708285-81-8(1-(3-methoxybenzenesulfonamido)cyclohexane-1-carboxylic acid)
- 33147-28-3(9H-Purine-9-butanoic acid, 6-amino-)
- 2580092-40-4(rac-tert-butyl N-[(1R,2S)-2-(sulfamoylmethyl)cyclobutyl]carbamate)
- 1291177-21-3(Methyl 4-Chloro-5-Cyclopropyl-1h-Pyrazole-3-Carboxylate)
- 2171441-28-2((3R)-3-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)bicyclo2.2.1heptan-2-ylformamido}butanoic acid)




